2-bromo-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide
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Description
Chemical Reactions Analysis
Again, while specific information on this compound is lacking, we can infer some potential reactions based on its functional groups. For example, the bromo group could potentially undergo nucleophilic substitution reactions, and the amide group could participate in condensation reactions .Scientific Research Applications
Intermolecular Interactions and Crystal Packing
Research on antipyrine derivatives, closely related to the chemical structure of interest, demonstrates the significance of intermolecular interactions in determining crystal packing and stability. The study of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide highlighted the roles of hydrogen bonding and π-interactions in the solid-state structures, providing insights into how similar compounds, including the one of interest, may form stable crystal assemblies crucial for their potential applications in materials science and pharmaceutical formulation (Saeed et al., 2020).
Synthetic Methodologies
Advancements in synthetic methodologies for creating complex molecules are essential for the development of new pharmaceuticals and materials. The discovery of new directing groups for C-H bond amination, as seen in the study of 2-(pyridin-2-yl)aniline, can inform the synthesis of the compound and similar molecules. This research may lead to efficient production techniques for novel compounds with potential applications in drug discovery and materials chemistry (Zhao et al., 2017).
Biological Activities
The exploration of biological activities is a cornerstone of pharmaceutical research. Compounds with structures similar to 2-bromo-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide, such as N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, have been studied for their antiallergic properties. This suggests potential research directions into the biological effects of the compound of interest, including its potential as a lead compound for developing new therapeutic agents (Honma et al., 1983).
Properties
IUPAC Name |
2-bromo-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN6O2/c20-16-6-2-1-5-15(16)18(27)21-13-7-9-14(10-8-13)26-23-17(22-24-26)19(28)25-11-3-4-12-25/h1-2,5-10H,3-4,11-12H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOHEHQWSHTUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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